Ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate
Overview
Description
Ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate is a chemical compound belonging to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms within the ring structure. This compound is characterized by its ethyl ester group attached to a thiazole ring, which is further substituted with a prop-2-ynoate moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1,3-thiazole-2-carboxylic acid or its derivatives.
Reaction Steps: The carboxylic acid group is first converted to an acid chloride using reagents like thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with prop-2-yn-1-ol in the presence of a base such as triethylamine (Et₃N) to form the ester.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. Large-scale production often employs automated systems for precise control of reaction parameters.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often involving halogenated compounds or other electrophiles.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂O₂, aqueous conditions.
Reduction: LiAlH₄, NaBH₄, in anhydrous ether.
Substitution: Halogenated compounds, polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or alcohols.
Reduction: Alcohols or amines.
Substitution: Halogenated thiazoles or other substituted thiazoles.
Mechanism of Action
Target of Action
Ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate is a derivative of the thiazole ring, which has been found in many potent biologically active compounds Thiazole derivatives have been known to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, they can act as inhibitors, blocking the activity of certain enzymes or proteins, or they can bind to receptors, triggering specific cellular responses .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
Ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation in certain cell types . Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It can also modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it can inhibit enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation. Additionally, it affects metabolic flux by altering the levels of key metabolites, leading to changes in cellular energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound is transported by specific transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, it can localize to specific compartments or organelles, where it exerts its effects. The localization and accumulation of this compound are influenced by its interactions with cellular transporters and binding proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it affects cellular energy production, or to the nucleus, where it modulates gene expression. The subcellular localization of this compound is essential for its role in various biochemical and cellular processes .
Scientific Research Applications
Ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives, which are used in various chemical reactions and processes.
Biology: Thiazole derivatives exhibit biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound and its derivatives are explored for their potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the development of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 3-oxo-3-(thiazol-2-yl)propanoate: Similar structure but with an additional keto group.
Ethyl 3-(thiazol-2-yl)propanoate: Similar ester but without the prop-2-ynoate moiety.
Ethyl 3-(1,3-thiazol-2-yl)propionate: Similar ester but with a different alkyl chain length.
Uniqueness: Ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate is unique due to its prop-2-ynoate group, which imparts distinct chemical reactivity and potential biological activity compared to other thiazole derivatives.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-2-11-8(10)4-3-7-9-5-6-12-7/h5-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLDLCHIIQOGTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1=NC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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